1-(2-Chlorophenyl)-3-(4-((6-methylpyridazin-3-yl)amino)phenyl)urea
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Overview
Description
1-(2-Chlorophenyl)-3-(4-((6-methylpyridazin-3-yl)amino)phenyl)urea is a compound of interest in various fields of scientific research due to its unique chemical structure and potential applications. This compound features a urea linkage connecting a chlorophenyl group and a phenyl group substituted with a 6-methylpyridazin-3-ylamino moiety. The presence of these functional groups imparts distinct chemical and biological properties to the compound.
Scientific Research Applications
1-(2-Chlorophenyl)-3-(4-((6-methylpyridazin-3-yl)amino)phenyl)urea has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Explored as a lead compound for the development of new therapeutic agents targeting specific diseases.
Industry: Utilized in the development of advanced materials with specific properties, such as polymers and coatings.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Chlorophenyl)-3-(4-((6-methylpyridazin-3-yl)amino)phenyl)urea typically involves the following steps:
Formation of the Urea Linkage: The reaction between 2-chloroaniline and 4-isocyanatobenzene in the presence of a suitable solvent such as dichloromethane or toluene under reflux conditions leads to the formation of the urea linkage.
Substitution Reaction: The intermediate product is then reacted with 6-methylpyridazine-3-amine under basic conditions, such as using sodium hydride or potassium carbonate, to introduce the 6-methylpyridazin-3-ylamino group.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
1-(2-Chlorophenyl)-3-(4-((6-methylpyridazin-3-yl)amino)phenyl)urea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions using agents like lithium aluminum hydride or sodium borohydride can convert the compound into its reduced forms.
Substitution: Nucleophilic substitution reactions can occur at the chlorophenyl group, where nucleophiles such as amines or thiols replace the chlorine atom.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with hydrogen atoms added to the original structure.
Substitution: Substituted derivatives with nucleophiles replacing the chlorine atom.
Mechanism of Action
The mechanism of action of 1-(2-Chlorophenyl)-3-(4-((6-methylpyridazin-3-yl)amino)phenyl)urea involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects.
Pathways Involved: The compound can influence signaling pathways, such as those involved in cell proliferation, apoptosis, or inflammation, depending on its specific interactions with molecular targets.
Comparison with Similar Compounds
Similar Compounds
1-(2-Chlorophenyl)-3-(4-aminophenyl)urea: Lacks the 6-methylpyridazin-3-yl group, which may result in different biological activities.
1-(2-Chlorophenyl)-3-(4-((6-chloropyridazin-3-yl)amino)phenyl)urea: Contains a chlorine atom instead of a methyl group on the pyridazine ring, potentially altering its chemical and biological properties.
Uniqueness
1-(2-Chlorophenyl)-3-(4-((6-methylpyridazin-3-yl)amino)phenyl)urea is unique due to the presence of the 6-methylpyridazin-3-ylamino group, which imparts distinct chemical reactivity and biological activity compared to similar compounds. This uniqueness makes it a valuable compound for further research and development in various scientific fields.
Properties
IUPAC Name |
1-(2-chlorophenyl)-3-[4-[(6-methylpyridazin-3-yl)amino]phenyl]urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16ClN5O/c1-12-6-11-17(24-23-12)20-13-7-9-14(10-8-13)21-18(25)22-16-5-3-2-4-15(16)19/h2-11H,1H3,(H,20,24)(H2,21,22,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HRGIJWKRHJQGPW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(C=C1)NC2=CC=C(C=C2)NC(=O)NC3=CC=CC=C3Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16ClN5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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